molecular formula C22H27ClN4O3 B2651549 N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903254-99-9

N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2651549
CAS No.: 903254-99-9
M. Wt: 430.93
InChI Key: VTPORCONBJUXLM-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry due to their potential biological activities. The compound’s structure features a combination of aromatic rings and a piperazine moiety, which may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Introduction of the aromatic rings: The aromatic rings can be introduced through nucleophilic substitution reactions.

    Incorporation of the piperazine moiety: This step involves the reaction of the intermediate with 4-methylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to altered biochemical pathways.

    Receptors: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    Pathways: The compound can influence various cellular pathways, affecting processes such as cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)ethyl)oxalamide
  • N1-(4-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
  • N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Uniqueness

N1-(4-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of both chlorophenyl and methoxyphenyl groups, along with the piperazine moiety, sets it apart from other similar compounds.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-26-11-13-27(14-12-26)20(16-3-9-19(30-2)10-4-16)15-24-21(28)22(29)25-18-7-5-17(23)6-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPORCONBJUXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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